5-((2-Methoxyphenyl)methyl)-2-oxazolidinone 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 62826-01-1
VCID: VC13570318
InChI: InChI=1S/C11H13NO3/c1-14-10-5-3-2-4-8(10)6-9-7-12-11(13)15-9/h2-5,9H,6-7H2,1H3,(H,12,13)
SMILES: COC1=CC=CC=C1CC2CNC(=O)O2
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

5-((2-Methoxyphenyl)methyl)-2-oxazolidinone

CAS No.: 62826-01-1

Cat. No.: VC13570318

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

5-((2-Methoxyphenyl)methyl)-2-oxazolidinone - 62826-01-1

Specification

CAS No. 62826-01-1
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name 5-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C11H13NO3/c1-14-10-5-3-2-4-8(10)6-9-7-12-11(13)15-9/h2-5,9H,6-7H2,1H3,(H,12,13)
Standard InChI Key UFKMVMSIKJNHFR-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CC2CNC(=O)O2
Canonical SMILES COC1=CC=CC=C1CC2CNC(=O)O2

Introduction

Chemical Identification and Structural Analysis

Molecular Characterization

5-((2-Methoxyphenyl)methyl)-2-oxazolidinone is a bicyclic compound comprising a five-membered oxazolidinone ring fused to a (2-methoxyphenyl)methyl substituent. Key structural features include:

  • Oxazolidinone core: A 1,3-oxazolidin-2-one ring system, which serves as a rigid scaffold for functionalization.

  • Substituent: A benzyl group at the 5-position, modified with a methoxy group at the ortho position of the aromatic ring .

The compound’s molecular structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with 1H^1\text{H}-NMR peaks corresponding to the methoxy group (δ3.75ppm\delta \approx 3.75 \, \text{ppm}) and oxazolidinone protons (δ4.05.2ppm\delta \approx 4.0–5.2 \, \text{ppm}) .

Table 1: Physicochemical Properties of 5-((2-Methoxyphenyl)methyl)-2-Oxazolidinone

PropertyValue
Molecular FormulaC11H13NO3\text{C}_{11}\text{H}_{13}\text{NO}_3
Molecular Weight207.23 g/mol
LogP (Partition Coefficient)1.88
Polar Surface Area29.54 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Manufacturing

Traditional Stepwise Synthesis

The compound is typically synthesized via multi-step organic reactions, as exemplified by analogous oxazolidinone derivatives :

  • Nucleophilic Aromatic Substitution: Reacting 2-chloro-5-nitropyridine with morpholine or piperazine derivatives to introduce nitrogen-containing substituents.

  • Reduction: Catalytic hydrogenation of nitro groups to amines using Pd-C/HCOONH₄ .

  • Cyclization: Ring-closing reactions with glycidyl esters or carbonates under basic conditions (e.g., n-BuLi in THF at −78°C) .

For 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone, the (2-methoxyphenyl)methyl group is likely introduced via alkylation or Mitsunobu reactions prior to cyclization.

Continuous Flow Synthesis

Recent advances in green chemistry have enabled the use of continuous flow systems for oxazolidinone synthesis. Zanda et al. demonstrated the catalytic coupling of CO₂ with epoxides and amines under flow conditions (75 psi, 80°C), achieving yields >90% for structurally similar compounds . This method reduces solvent waste and improves reaction efficiency compared to batch processes.

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldKey Advantage
Stepwise Synthesisn-BuLi, THF, −78°C 70–90%High functional group tolerance
Flow SynthesisCO₂, 80°C, 75 psi >90%Scalability, reduced waste

Applications and Industrial Relevance

Pharmaceutical Development

Oxazolidinones are a privileged scaffold in antibiotic design, with linezolid and tedizolid serving as FDA-approved drugs. The methoxy-substituted derivative may offer improved pharmacokinetic properties or resistance profiles, though in vitro and in vivo testing are required to validate efficacy.

Organic Synthesis

The compound serves as a chiral auxiliary or building block in asymmetric synthesis. For instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is widely used in Evans aldol reactions , suggesting potential utility for the target compound in stereoselective transformations.

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